3-Chloro-2-methylanisole (CAS 3260-88-6) is a trisubstituted aromatic building block characterized by a precise 1-methoxy-2-methyl-3-chloro substitution pattern. As a clear liquid with a boiling point of 213–217 °C and a density of 1.16 g/mL , it is highly valued in chemical procurement for its distinct steric and electronic profile. Its primary industrial and research value lies in its ability to act as a regiocontrolled scaffold for electrophilic aromatic substitution and organometallic complexation. By providing a pre-methylated, uniquely activated ring system, it serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), particularly polycyclic viral integrase inhibitors, and specialized planar chiral catalysts.
Generic substitution of 3-chloro-2-methylanisole with its unmethylated precursor, 3-chloro-2-methylphenol, introduces significant manufacturing inefficiencies by requiring an additional protection/methylation step with highly regulated, toxic reagents (e.g., dimethyl sulfate), thereby increasing cycle times and generating stoichiometric inorganic salt waste. Furthermore, substituting with isomers such as 4-chloro-2-methylanisole completely disrupts downstream synthetic viability. The specific 1,2,3-substitution pattern of 3-chloro-2-methylanisole leaves the para-position (C4) open and electronically activated by the methoxy group, enabling clean, regioselective functionalization [1]. Isomeric substitutes inherently block this critical reaction vector, rendering them useless for the synthesis of orthogonal di-halogenated scaffolds required in complex cross-coupling workflows.
3-Chloro-2-methylanisole undergoes highly regioselective bromination at the 4-position (para to the methoxy group), yielding 4-bromo-3-chloro-2-methylanisole in 79% yield under standard acetic acid/bromine conditions [1]. In contrast, isomers like 4-chloro-2-methylanisole inherently block the para position, forcing electrophilic attack to less favorable ortho positions and preventing the formation of the required 3-chloro-4-bromo scaffold.
| Evidence Dimension | Regiochemical yield of para-bromination |
| Target Compound Data | 79% yield of 4-bromo-3-chloro-2-methylanisole (clean para-attack) |
| Comparator Or Baseline | 4-Chloro-2-methylanisole (para-position blocked, 0% yield of 4-bromo analog) |
| Quantified Difference | Absolute regiocontrol vs. structural impossibility |
| Conditions | Bromine in acetic acid, 2 hours at room temperature |
Enables the precise construction of orthogonal di-halogenated scaffolds necessary for sequential Suzuki or Buchwald-Hartwig cross-coupling in pharmaceutical manufacturing.
Procuring 3-chloro-2-methylanisole directly bypasses the need to methylate 3-chloro-2-methylphenol in situ. Industrial methylation of the phenolic precursor typically requires highly regulated, toxic reagents (such as dimethyl sulfate or methyl iodide) and generates stoichiometric inorganic salt waste [1]. Direct procurement of the anisole derivative streamlines the synthetic workflow and eliminates the yield loss and purification bottlenecks associated with the protection step.
| Evidence Dimension | Synthetic step economy and reagent toxicity |
| Target Compound Data | 0 additional steps; ready for immediate electrophilic functionalization |
| Comparator Or Baseline | 3-Chloro-2-methylphenol (Requires 1 additional step with highly toxic methylating agents) |
| Quantified Difference | 1 full synthetic step eliminated; avoidance of genotoxic impurities (GTIs) |
| Conditions | Industrial scale-up of substituted anisole scaffolds |
Direct procurement reduces manufacturing cycle times, avoids handling highly regulated methylating agents, and improves overall safety and yield.
3-Chloro-2-methylanisole efficiently forms stable (η6-arene)manganese tricarbonyl complexes that undergo regiospecific and stereoselective reactions. When coupled to form diaryl ether manganese complexes, the specific steric and electronic profile of the 1,2,3-trisubstituted ring dictates clean nucleophilic addition and lithiation/electrophilic quench sequences [1]. Less substituted anisoles or benzenes typically yield complex mixtures of regioisomers during these planar chiral transformations.
| Evidence Dimension | Regiocontrol in organometallic complex functionalization |
| Target Compound Data | High regiospecificity in nucleophilic addition and lithiation/quench sequences |
| Comparator Or Baseline | Unsubstituted or monosubstituted anisoles (yield mixed regioisomers) |
| Quantified Difference | Regiospecific conversion vs. complex isomeric mixtures |
| Conditions | Formation of (η6-arene)Mn(CO)3+ followed by nucleophilic addition |
Essential for researchers and manufacturers developing planar chiral catalysts or advanced organometallic intermediates where isomeric purity is critical.
3-Chloro-2-methylanisole is a critical starting material for synthesizing polycyclic carbamoylpyridone derivatives used as HIV integrase inhibitors. Its specific substitution pattern allows for clean bromination at the C4 position, creating an orthogonal bromo-chloro scaffold for subsequent Suzuki or Buchwald-Hartwig cross-couplings [1].
Used as a ligand precursor to form (η6-arene)manganese tricarbonyl complexes. The steric bulk and electronic directing effects of the methoxy and methyl groups enable highly regioselective lithiation and electrophilic quenching, facilitating the synthesis of complex, planar chiral organometallic frameworks [2].
Serves as a versatile building block for agrochemicals where the 2-methyl-3-chloro-phenyl ether motif is required. Direct procurement of the anisole avoids the handling of toxic methylating agents at an industrial scale, streamlining the production of substituted biphenyl or heteroaryl-linked pesticides [3].
Flammable